molecular formula C20H28FN3O2 B1447365 N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide CAS No. 1801338-27-1

N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide

Cat. No. B1447365
M. Wt: 361.5 g/mol
InChI Key: ITZSOCZDFSHNCL-QGZVFWFLSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The presence of fluorine and amine groups could suggest potential biological activity, but without specific studies, it’s hard to say for sure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the construction of the indole ring, followed by various functional group interconversions and couplings. Without specific literature on this compound, it’s hard to provide a detailed synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound can be influenced by many factors, including the presence of functional groups, the stability of the molecule, and the conditions under which it is stored or used. Without specific information on this compound, it’s hard to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .

Scientific Research Applications

Metabolic Analysis

  • Metabolism by Human Liver Microsomes : Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA), in human liver microsomes. The study focused on the oxidation processes by cytochrome p450 enzymes, revealing specific oxidation patterns for this compound (Takahiro Takayama et al., 2014).

  • Structure Elucidation Using NMR and MS Techniques : Girreser et al. (2016) detailed the structure elucidation process of a similar compound using NMR spectroscopy and mass spectrometric techniques. This study is crucial for understanding the molecular structure and potential chemical behaviors of such compounds (U. Girreser et al., 2016).

  • Identification in Illegal Products : Uchiyama et al. (2012) identified N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) in illegal products, which was a significant step in understanding its distribution and usage outside controlled environments (N. Uchiyama et al., 2012).

Pharmacological and Toxicological Studies

  • Evaluation of CB1/CB2 Receptor Agonists : Doi et al. (2017) evaluated synthetic cannabinoids including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide for their activities as CB1/CB2 receptor agonists. This study provides insights into the pharmacological properties of these compounds (Takahiro Doi et al., 2017).

Analytical Characterization

  • Analysis of Metabolites in Forensic Samples : Cooman and Bell (2019) investigated the metabolism of related synthetic cannabinoids and proposed marker metabolites for their detection in forensic samples. This research aids in the detection and identification of such compounds in legal and forensic contexts (Travon Cooman & S. Bell, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future research directions for a compound can depend on many factors, including its biological activity, its potential applications, and the current state of knowledge in the field .

properties

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZSOCZDFSHNCL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032638
Record name 5F-ADBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide

CAS RN

1801338-27-1
Record name 5-Fluoro-ADBICA, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-ADBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-ADBICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H280G9O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide
Reactant of Route 2
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide
Reactant of Route 3
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide
Reactant of Route 4
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide
Reactant of Route 5
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide
Reactant of Route 6
N-((1S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide

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